Cas no 503610-43-3 (Rosuvastatin Lactone)

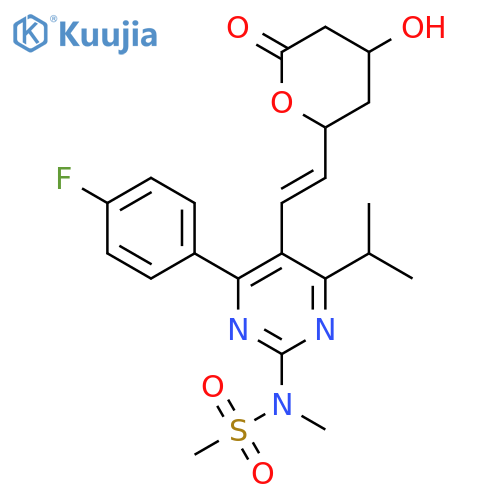

Rosuvastatin Lactone structure

商品名:Rosuvastatin Lactone

Rosuvastatin Lactone 化学的及び物理的性質

名前と識別子

-

- Rosuvastatin-5S-lactone

- N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N

- N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl]vinyl]-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Rosuvastatin Lactone

- (6R,7S)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZINE-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[[(1-METHYL-1H-TETRAZOL-5-YL)SULPHANYL]METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CAR

- (3R,5R)-ROSUVASTATIN LACTONE

- N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide

- Rosuvastatin EP Impurity D

- CHEBI:184522

- ent-Rosuvastatin Lactone

- HY-138166

- ROSUVASTATIN LACTONE [USP IMPURITY]

- DTXSID901034473

- N-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-5-((1E)-2-((2S,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHENYL)-2-PYRIMIDINYL)-N-METHYLMETHANESULFONAMIDE

- Methanesulfonamide, N-[4-(4-fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-, rel-; ent-Rosuvastatin Lactone; Rosuvastatin-5R-lactone; N-[4-(4-Fluorophenyl)-5-[(E)-2-[(2SR,4RS)-4

- AC-30584

- AS-82903

- 503610-43-3

- F19301

- Rosuvastatin 5 S-lactone

- SOEGVMSNJOCVHT-VEUZHWNKSA-N

- N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

- N-[4-(4-luorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulonamide

- ROSUVASTATIN CALCIUM IMPURITY D (EP IMPURITY)

- N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-(1-methylethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide

- N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Rosuvastatin-5-S-lactone

- CS-0145597

- AKOS015896316

- N-[4-(4-fluorophenyl)-5-[(1E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide

- UNII-FL37W41F3T

- N-[4-(4-Fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-(1-methylethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (Rosuvastatin Lactone)

- ROSUVASTATIN CALCIUM IMPURITY D [EP IMPURITY]

- E-6-{2-[2-(N-methyl-N-methanesulfonylamino)-4-(4-fluorophenyl)-6-isopropyl-pyrimidin-5-yl]vinyl}-(4R,6S)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one

- FL37W41F3T

- Methanesulfonamide, N-(4-(4-fluorophenyl)-6-(1-methylethyl)-5-((1E)-2-((2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethenyl)-2-pyrimidinyl)-N-methyl-

- ROSUVASTATIN LACTONE (USP IMPURITY)

- SCHEMBL245091

- SCHEMBL245092

-

- インチ: InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1

- InChIKey: SOEGVMSNJOCVHT-RJCHQFKYSA-N

- ほほえんだ: CC(C)c1c(c(nc(n1)N(C)S(=O)(=O)C)c2ccc(cc2)F)/C=C/[C@H]3C[C@@H](CC(=O)O3)O

計算された属性

- せいみつぶんしりょう: 463.15800

- どういたいしつりょう: 463.158

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 779

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118A^2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.387

- ゆうかいてん: 127 - 135°C

- ふってん: 695.0±65.0 °C at 760 mmHg

- フラッシュポイント: 374.1±34.3 °C

- 屈折率: 1.615

- ようかいど: Acetonitrile (Slightly), Chloroform, Ethyl Acetate (Slightly), Methanol (Slightl

- PSA: 118.07000

- LogP: 3.96240

- じょうきあつ: 0.0±2.3 mmHg at 25°C

Rosuvastatin Lactone セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:-20°C Freezer

Rosuvastatin Lactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R700550-50mg |

Rosuvastatin Lactone |

503610-43-3 | 50mg |

$ 419.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1242254-5mg |

N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |

503610-43-3 | 98% | 5mg |

$245 | 2024-06-06 | |

| TRC | R700550-10mg |

Rosuvastatin Lactone |

503610-43-3 | 10mg |

$ 176.00 | 2023-09-06 | ||

| TRC | R700550-5mg |

Rosuvastatin Lactone |

503610-43-3 | 5mg |

$97.00 | 2023-05-17 | ||

| 1PlusChem | 1P00DCCP-50mg |

N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |

503610-43-3 | 95% | 50mg |

$476.00 | 2025-02-26 | |

| Ambeed | A284391-50mg |

N-(4-(4-Fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide |

503610-43-3 | 97% | 50mg |

$106.0 | 2025-03-01 | |

| 1PlusChem | 1P00DCCP-10mg |

N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |

503610-43-3 | 95% | 10mg |

$179.00 | 2025-02-26 | |

| Aaron | AR00DCL1-25mg |

N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |

503610-43-3 | 98% | 25mg |

$589.00 | 2023-12-13 | |

| Ambeed | A284391-250mg |

N-(4-(4-Fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide |

503610-43-3 | 97% | 250mg |

$339.0 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1242254-50mg |

N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |

503610-43-3 | 98% | 50mg |

$135 | 2025-02-28 |

Rosuvastatin Lactone 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

503610-43-3 (Rosuvastatin Lactone) 関連製品

- 147118-40-9(Rosuvastatin methyl ester)

- 355805-96-8(Rosuvastatin Methanamine Salt)

- 615263-60-0(ent-Rosuvastatin tert-Butyl Ester)

- 287714-41-4(Rosuvastatin (D3 Sodium))

- 355806-00-7(Rosuvastatin tert-Butyl Ester)

- 1094100-06-7((E,3R,5R)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid)

- 851443-04-4(Rosuvastatin Ethyl Ester)

- 147118-39-6(5-Oxorosuvastatin methyl ester)

- 1197348-98-3(Rosuvastatin Isoamyl Ester)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:503610-43-3)Rosuvastatin Lactone

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):161.0/305.0